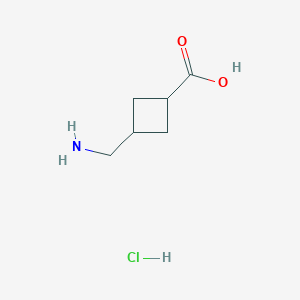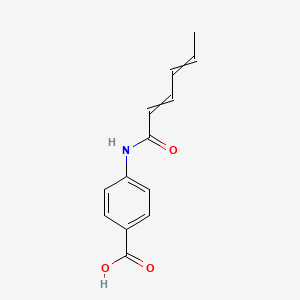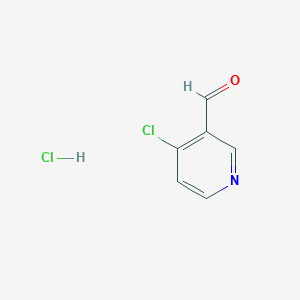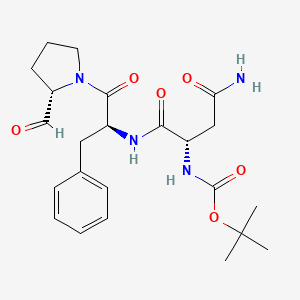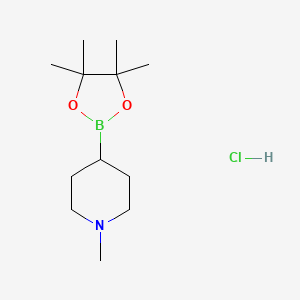
Chlorhydrate de 1-méthyl-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pipéridine
Vue d'ensemble
Description
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride is a boronic acid derivative with a piperidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Boronic Acid Formation: The synthesis typically starts with the formation of the boronic acid derivative. This involves the reaction of a suitable precursor with a boronic acid reagent under controlled conditions.
Piperidine Derivative Formation: The piperidine ring is introduced through a nucleophilic substitution reaction, where the boronic acid derivative reacts with a piperidine derivative.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which is achieved by treating the boronic acid-piperidine derivative with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and ensuring the purity and yield of the final product through purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The boronic acid moiety can undergo oxidation reactions to form boronic esters or borates.
Reduction: Reduction reactions can be employed to convert the boronic acid to its corresponding borane derivative.
Substitution: Nucleophilic substitution reactions are common, where the boronic acid moiety can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, are employed.
Major Products Formed:
Boronic Esters: Formed through the reaction with alcohols.
Borates: Resulting from oxidation reactions.
Borane Derivatives: Produced through reduction reactions.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical assays and studies involving boronic acid chemistry.
Industry: It is utilized in the production of materials and chemicals that require boronic acid functionalities.
Mécanisme D'action
The mode of action of boronic acid esters generally involves the formation of a covalent bond with a target molecule, which can lead to changes in the target’s function . The exact nature of these changes would depend on the specific target and the structure of the boronic acid ester.
The pharmacokinetics of boronic acid esters can vary widely depending on their chemical structure. Factors such as solubility, stability, and the presence of functional groups can all influence how these compounds are absorbed, distributed, metabolized, and excreted in the body .
The action of boronic acid esters can be influenced by various environmental factors. For example, changes in pH can affect the stability of the boronate ester bond, potentially influencing the compound’s efficacy .
Analyse Biochimique
Biochemical Properties
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating reactions such as Suzuki-Miyaura cross-coupling reactions . This compound acts as a boronic acid derivative, which is crucial for forming carbon-carbon bonds in organic synthesis. The interactions between 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride and biomolecules are primarily based on its ability to form stable complexes with enzymes and proteins, enhancing the efficiency of biochemical reactions .
Cellular Effects
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . The impact on cellular metabolism includes alterations in the levels of key metabolites, which can affect overall cell function and viability .
Molecular Mechanism
The molecular mechanism of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride involves its interaction with biomolecules at the molecular level. This compound binds to specific enzymes and proteins, either inhibiting or activating their functions . The binding interactions are facilitated by the boronic acid moiety, which forms reversible covalent bonds with active site residues of enzymes. This interaction can lead to changes in enzyme activity, affecting downstream biochemical pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride have been studied over time to understand its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes in cellular processes becoming more pronounced over time.
Comparaison Avec Des Composés Similaires
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride is unique due to its piperidine ring, which imparts different chemical and biological properties compared to other boronic acid derivatives. This structural feature can influence its reactivity and binding affinity in various applications.
Propriétés
IUPAC Name |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)10-6-8-14(5)9-7-10;/h10H,6-9H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDRZQBXMYAQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine](/img/structure/B1447740.png)
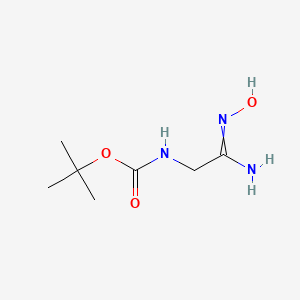
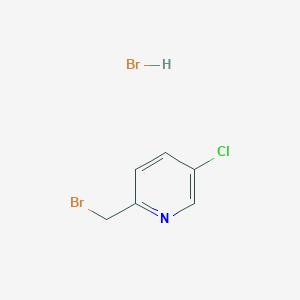
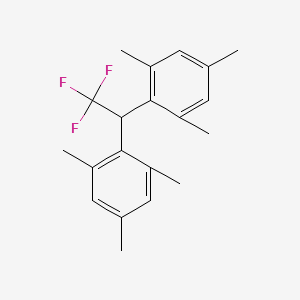
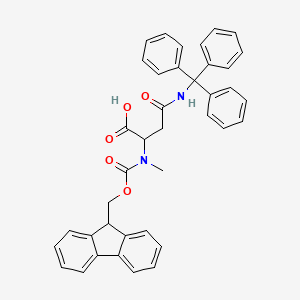
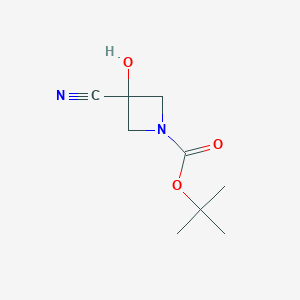
![1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane](/img/structure/B1447748.png)
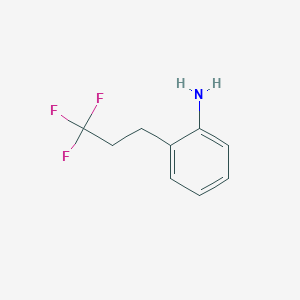
![methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride](/img/structure/B1447750.png)
